molecular formula C12H18N2 B1616386 1-[(1R)-Phenylethyl]piperazine CAS No. 773848-51-4

1-[(1R)-Phenylethyl]piperazine

Cat. No.: B1616386
CAS No.: 773848-51-4
M. Wt: 190.28 g/mol
InChI Key: PYBNQKSXWAIBKN-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(1R)-Phenylethyl]piperazine is a chemical compound belonging to the piperazine family, characterized by the presence of a piperazine ring substituted with a phenylethyl group. Piperazines are widely recognized for their diverse pharmacological properties and are commonly used in medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions: 1-[(1R)-Phenylethyl]piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce various N-alkylated derivatives .

Comparison with Similar Compounds

1-[(1R)-Phenylethyl]piperazine can be compared to other piperazine derivatives, such as:

  • 1-(2-Phenylethyl)piperazine
  • 1-(3-Phenylethyl)piperazine
  • 1-(4-Phenylethyl)piperazine

These compounds share similar structural features but differ in the position of the phenylethyl group, which can influence their pharmacological properties and reactivity .

Properties

IUPAC Name

1-[(1R)-1-phenylethyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c1-11(12-5-3-2-4-6-12)14-9-7-13-8-10-14/h2-6,11,13H,7-10H2,1H3/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYBNQKSXWAIBKN-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60355568
Record name 1-[(1R)-Phenylethyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60355568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

773848-51-4
Record name 1-[(1R)-Phenylethyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60355568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(1R)-Phenylethyl]piperazine
Reactant of Route 2
Reactant of Route 2
1-[(1R)-Phenylethyl]piperazine
Reactant of Route 3
Reactant of Route 3
1-[(1R)-Phenylethyl]piperazine
Reactant of Route 4
Reactant of Route 4
1-[(1R)-Phenylethyl]piperazine
Reactant of Route 5
Reactant of Route 5
1-[(1R)-Phenylethyl]piperazine
Reactant of Route 6
Reactant of Route 6
1-[(1R)-Phenylethyl]piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.